ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate
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Overview
Description
Ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the chromene ring.
Medicine: Explored for its potential neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in oxidative stress and inflammation. The chromene ring structure allows it to scavenge free radicals, thereby reducing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate: Shares the chromene core but lacks the trifluoromethyl and furan-2-carboxylate groups.
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Contains a different heterocyclic system but similar functional groups.
Uniqueness
The presence of the trifluoromethyl group and the furan-2-carboxylate moiety makes ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate unique. These groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H15F3O6 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]furan-2-carboxylate |
InChI |
InChI=1S/C19H15F3O6/c1-3-9-7-10-14(8-11(9)23)28-17(19(20,21)22)15(16(10)24)12-5-6-13(27-12)18(25)26-4-2/h5-8,23H,3-4H2,1-2H3 |
InChI Key |
UUAJIQZUKLNTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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